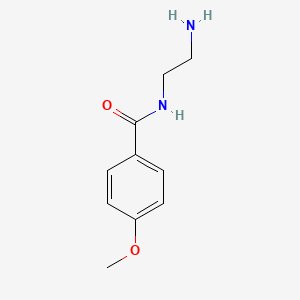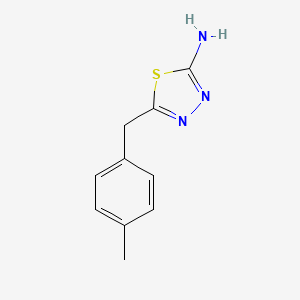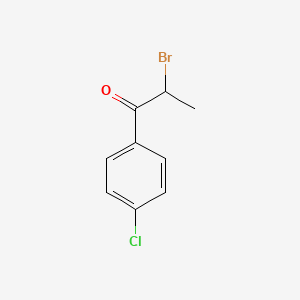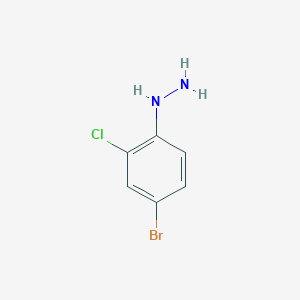
2-Bromo-6-butoxynaphthalene
概要
説明
2-Bromo-6-butoxynaphthalene is an organic compound with the molecular formula C14H15BrO. It belongs to the naphthalene family and is characterized by the presence of a bromine atom at the 2-position and a butoxy group at the 6-position on the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-butoxynaphthalene typically involves the reaction of 2-naphthol with 1-bromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or tetrahydrofuran. The general reaction scheme is as follows:
- Dissolve 2-naphthol and sodium hydroxide in ethanol.
- Add 1-bromobutane slowly to the mixture.
- Heat the mixture under reflux for a specified period.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-6-butoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The naphthalene ring can undergo reduction to form dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 2-substituted-6-butoxynaphthalene derivatives.
Oxidation: Formation of 6-butoxy-2-naphthaldehyde or 6-butoxy-2-naphthoic acid.
Reduction: Formation of 2-bromo-6-butoxydihydronaphthalene.
科学的研究の応用
2-Bromo-6-butoxynaphthalene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe to study the interactions of naphthalene derivatives with biological macromolecules.
Medicine: Potential use in the development of pharmaceutical compounds with specific biological activities.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-6-butoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and butoxy group play crucial roles in determining the reactivity and selectivity of the compound in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The butoxy group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets.
類似化合物との比較
2-Bromo-6-butoxynaphthalene can be compared with other similar compounds, such as:
2-Bromo-6-methoxynaphthalene: Similar structure but with a methoxy group instead of a butoxy group. It has different reactivity and applications.
2-Bromo-6-ethoxynaphthalene: Contains an ethoxy group, leading to variations in physical and chemical properties.
2-Bromo-6-propoxynaphthalene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
IUPAC Name |
2-bromo-6-butoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO/c1-2-3-8-16-14-7-5-11-9-13(15)6-4-12(11)10-14/h4-7,9-10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQRPRDWMYCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396566 | |
| Record name | 2-bromo-6-butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66217-20-7 | |
| Record name | 2-bromo-6-butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
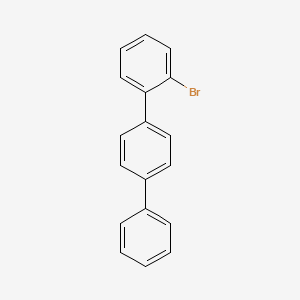




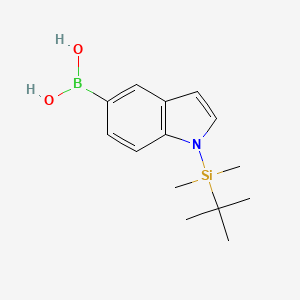

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)

